3-[(3-Bromophenyl)methyl]pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-3-1-2-8(7-10)6-9-4-5-13-11(9)14/h1-3,7,9H,4-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWNTGVQGXRZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Strategies for Pyrrolidin-2-one Scaffold Construction
The pyrrolidin-2-one ring is a prevalent structural motif in numerous natural products and pharmacologically significant compounds. rsc.orgrsc.org Its synthesis has been a subject of extensive research, leading to a variety of effective methodologies. These strategies often focus on constructing the five-membered lactam ring through different cyclization, cycloaddition, and rearrangement pathways.
One of the most direct and widely utilized methods for synthesizing pyrrolidin-2-ones is the aminolysis of γ-butyrolactone. This reaction involves heating γ-butyrolactone with a primary amine, leading to the opening of the lactone ring followed by intramolecular cyclization to form the corresponding N-substituted γ-lactam. The process is typically carried out at high temperatures and pressures. chemicalbook.comresearchgate.net For example, the reaction of γ-butyrolactone with aqueous ammonia (B1221849) at 250–290 °C is a common industrial method to produce the parent 2-pyrrolidone. chemicalbook.com This approach can be adapted to produce a wide range of N-substituted pyrrolidin-2-ones. acs.org
Another classical lactamization approach involves the cyclization of γ-amino acids. For instance, α-phenyl-γ-aminobutyric acid can be cyclized to form 3-phenylpyrrolidin-2-one. nih.gov These methods are fundamental in constructing the core pyrrolidin-2-one structure.
Table 1: Examples of Pyrrolidin-2-one Synthesis via Lactamization
| Starting Materials | Conditions | Product | Yield |
|---|---|---|---|
| γ-Butyrolactone, Ammonia | 250-290 °C, 8.0-16.0 MPa | 2-Pyrrolidinone (B116388) | >94% Selectivity chemicalbook.com |
| γ-Butyrolactone, Hydrazine Hydrate | Reflux | 1-Aminopyrrolidin-2-one | Not Specified researchgate.net |
Cycloaddition reactions provide a powerful and stereocontrolled route to highly substituted pyrrolidine (B122466) rings. The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, is one of the most effective methods for constructing the pyrrolidine scaffold. acs.orgacs.orgnih.gov This reaction can generate multiple stereogenic centers in a single step with high diastereoselectivity. acs.org
Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with various dipolarophiles like maleimides or styrenes to yield functionalized pyrrolidines. mdpi.commdpi.com The stereochemical outcome can often be controlled by the configuration of the starting materials. acs.org This methodology is highly valued for its efficiency in building molecular complexity. acs.orgnih.gov
Table 2: Examples of Pyrrolidine Synthesis via [3+2] Cycloaddition
| Dipole Precursors | Dipolarophile | Conditions | Product Type | Key Feature |
|---|---|---|---|---|
| Isatin, α-Amino Acid | Maleimide | EtOH or MeOH, rt, 4h | N-Fused Pyrrolidinyl Spirooxindole | Excellent Diastereoselectivity (up to >99:1 dr) mdpi.com |
| Glycine α-imino ester, Aldehyde | Sugar-derived Enone | Optimized | Tetrasubstituted Pyrrolidine | Highly Diastereo- and Regioselective acs.org |
| Imino ester | 1,1-Difluorostyrene | Cu(I) catalyst | 3,3-Difluoropyrrolidine | High Yield and Enantioselectivity (up to 97% ee) nih.gov |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov The resulting Ugi adducts can undergo subsequent cyclization reactions to afford a variety of heterocycles, including pyrrolidin-2-ones and pyrrolidine-2,5-diones. acs.orgacs.orgresearchgate.net This strategy allows for the rapid generation of diverse and complex molecular scaffolds. acs.org For instance, Ugi adducts derived from 3-bromopropionic acid can spontaneously cyclize to form pyrrolidin-2-one structures. acs.org
Another modern approach is the photoinduced, organocatalyzed three-component cyclization. rsc.orgrsc.orgthieme-connect.com This metal-free method can involve the reaction of styrenes, α-bromoalkyl esters, and primary amines under visible light to produce highly substituted 5-arylpyrrolidin-2-ones. rsc.orgthieme-connect.com Such reactions are valued for their mild conditions and high atom economy. rsc.org
Table 3: Examples of Multi-component Reactions for Pyrrolidin-2-one Synthesis
| Reaction Type | Components | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ugi/Nucleophilic Substitution | α-Aminoester, 3-Bromopropionic Acid, Phenylglyoxal, Isocyanide | MeOH, rt, 24h | Polysubstituted Pyrrolidin-2-one | acs.org |
| Photoinduced Organocatalyzed Cyclization | Styrene, α-Bromoalkyl Ester, Primary Amine | Visible Light, Organocatalyst | 5-Arylpyrrolidin-2-one | rsc.orgthieme-connect.com |
Donor-acceptor (DA) cyclopropanes are versatile building blocks in organic synthesis. Their strained three-membered ring can be opened by various nucleophiles, providing a pathway to 1,3-difunctionalized compounds. thieme-connect.com The reaction of DA cyclopropanes with N-nucleophiles, such as primary amines or azides, followed by intramolecular cyclization, is an effective strategy for constructing γ-lactams. mdpi.comnih.govnih.gov
This process typically involves a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618) by an amine to generate a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the 1,5-substituted pyrrolidin-2-one. mdpi.comnih.gov This method has a broad substrate scope, accommodating a variety of amines and substituted cyclopropanes. nih.gov
Ring contraction of larger heterocyclic systems offers another route to the pyrrolidin-2-one core. A notable example is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines. rsc.orgrsc.org This transformation can proceed through a cascade reaction involving an oxidative ring contraction. rsc.orgresearchgate.net The mechanism is believed to involve the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further oxidation and decarboxylation to yield the final lactam product. rsc.orgrsc.org The selectivity of the reaction can often be tuned by the choice of oxidant and additives. rsc.orgresearchgate.net
A classical synthetic sequence to build substituted pyrrolidin-2-ones involves the functionalization of acyclic precursors. This can be achieved by the α-alkylation of an ester, such as diethyl malonate, with a suitable electrophile. To introduce the nitrogen atom, an azide (B81097) group can be incorporated. For example, α-azido esters can be synthesized through various methods, including the Mitsunobu reaction of α-hydroxy esters with hydrazoic acid (HN₃) or the azidation of α-diazoesters. organic-chemistry.org
The subsequent reduction of the azide group to an amine, often accomplished via catalytic hydrogenation, provides the necessary γ-amino ester intermediate. This intermediate can then undergo spontaneous or induced intramolecular cyclization to form the desired pyrrolidin-2-one ring. This stepwise approach allows for precise control over the substitution pattern of the final product.
Table of Compounds
| Compound Name | Chemical Structure/Class |
|---|---|
| 3-[(3-Bromophenyl)methyl]pyrrolidin-2-one | Target Compound |
| γ-Butyrolactone | Starting Material (Lactone) |
| Pyrrolidin-2-one | Parent Compound (γ-Lactam) |
| Piperidine | Starting Material (N-Heterocycle) |
| Donor-Acceptor Cyclopropane | Starting Material (Cyclopropane) |
| Azomethine Ylide | Reactive Intermediate (1,3-Dipole) |
| Isatin | Starting Material (Indole derivative) |
| Maleimide | Dipolarophile |
| γ-Amino Acid | Precursor for Lactamization |
| α-Azido Ester | Intermediate |
Nitro-Mannich Reaction Pathways
The Nitro-Mannich reaction is a powerful carbon-carbon bond-forming reaction that serves as a cornerstone for the synthesis of nitrogen-containing compounds. In the context of pyrrolidin-2-one synthesis, it is often employed as a key step in a one-pot cascade sequence. This sequence typically involves a conjugate addition of a nucleophile to a nitroalkene, followed by an intramolecular Nitro-Mannich reaction and subsequent lactamization to furnish the densely functionalized γ-lactam ring system.
One prominent pathway begins with the copper-catalyzed conjugate addition of organozinc reagents to a nitroacrylate. The resulting intermediate nitronate then reacts with an imine in a Nitro-Mannich reaction. An in-situ lactamization of this adduct leads to the formation of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones. This one-pot process is highly efficient and diastereoselective, yielding single diastereoisomers in many cases. The versatility of this method allows for the incorporation of a wide variety of substituents derived from different aldehydes and organozinc reagents.
Another approach combines organocatalysis and gold catalysis in a one-pot Nitro-Mannich/hydroamination cascade. An asymmetric bifunctional organocatalyst promotes the initial enantioselective Nitro-Mannich reaction between a protected imine and a nitroallene. The resulting enantioenriched β-nitroamine intermediate then undergoes a diastereoselective gold-catalyzed 5-exo-trig allene (B1206475) hydroamination, cyclizing to form the substituted pyrrolidine ring with excellent diastereo- and enantioselectivity.
These pathways demonstrate the utility of the Nitro-Mannich reaction in creating complex pyrrolidinone structures from simple acyclic precursors, often establishing multiple stereocenters in a single, efficient operation.
Table 1: Examples of Pyrrolidin-2-one Synthesis via Nitro-Mannich Reaction Pathways
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Stereoselectivity |
|---|---|---|---|---|
| Nitroacrylate, Diorganozinc, Aldimine | Copper Catalyst, TFA | 1,3,5-Trisubstituted 4-nitropyrrolidin-2-one | 33-84% | Single Diastereoisomer |
Targeted Synthesis of this compound and Related Derivatives
The synthesis of this compound and its analogues involves methods that can reliably form the crucial C-C bond at the C3 position of the lactam ring. These strategies focus on introducing the (3-bromophenyl)methyl moiety, controlling the stereochemistry at the newly formed chiral center, and utilizing efficient catalytic systems.
Incorporating the (3-bromophenyl)methyl group onto the pyrrolidin-2-one scaffold can be achieved through several established synthetic routes. A primary method is the alkylation of a lactam enolate . In this approach, pyrrolidin-2-one is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This nucleophilic enolate is then reacted with an electrophile, in this case, 3-bromobenzyl bromide, to forge the desired C-C bond at the C3 position. The reaction conditions must be carefully controlled to minimize side reactions like O-alkylation or dialkylation.
Another powerful technique is the Michael addition to an α,β-unsaturated γ-lactam (a 3-pyrrolin-2-one). A suitable nucleophile, such as a Gilman cuprate (B13416276) derived from a 3-bromobenzyl precursor, can be added in a 1,4-conjugate fashion to the unsaturated lactam. This directly establishes the 3-substituent. Alternatively, a softer nucleophile like diethyl malonate can be added, followed by alkylation with 3-bromobenzyl bromide, and subsequent hydrolysis and decarboxylation to yield the target compound.
Palladium-catalyzed reactions also provide a versatile entry. For instance, a Heck reaction between a 3-halopyrrolidin-2-one and 3-bromostyrene, followed by reduction of the resulting double bond, would yield the desired framework. More directly, palladium-catalyzed hydroarylation of a 2,3-dihydropyrrole with 3-bromobenzyl bromide can furnish 3-arylmethyl pyrrolidines. researchgate.net
Table 2: Representative Methodologies for C3-Alkylation of Lactams
| Method | Substrates | Reagents | Product Type |
|---|---|---|---|
| Enolate Alkylation | Pyrrolidin-2-one, 3-Bromobenzyl bromide | LDA | 3-Substituted Pyrrolidin-2-one |
| Michael Addition | 3-Pyrrolin-2-one, Organocuprate | (3-BrC₆H₄CH₂)₂CuLi | 3-Substituted Pyrrolidin-2-one |
Controlling the stereochemistry at the C3 position is critical when synthesizing chiral derivatives of this compound. Several strategies are employed to achieve high levels of diastereo- and enantioselectivity.
One common approach involves the use of chiral auxiliaries . A chiral group, often derived from a chiral pool starting material like an amino acid, is attached to the lactam nitrogen. This auxiliary directs the approach of the electrophile (e.g., 3-bromobenzyl bromide) to one face of the lactam enolate, leading to a diastereoselective alkylation. The auxiliary can then be cleaved to provide the enantiomerically enriched product.
Substrate-controlled synthesis is another effective method. Starting from an optically pure precursor, such as pyroglutamic acid, which has a defined stereocenter at C5, can influence the stereochemical outcome of reactions at C3. For example, alkylation of a 4-substituted chiral pyrrolidin-2-one can proceed with high trans-diastereoselectivity due to steric hindrance from the existing substituent. researchgate.net
Catalyst-controlled asymmetric synthesis represents a more modern and efficient approach. Organocatalytic Michael additions of aldehydes or other nucleophiles to nitroalkenes can generate chiral γ-nitro carbonyl compounds, which are precursors to chiral pyrrolidin-2-ones. researchgate.net Chiral catalysts, such as proline derivatives or bifunctional thioureas, create a chiral environment that forces the reaction to proceed enantioselectively. researchgate.netrsc.org Similarly, chiral N-tert-butanesulfinyl groups can act as powerful chiral directors in cycloaddition reactions to form highly substituted chiral pyrrolidines. acs.org
Table 3: Strategies for Stereocontrol in Pyrrolidin-2-one Synthesis
| Strategy | Method | Key Feature | Typical Outcome |
|---|---|---|---|
| Chiral Auxiliary | Diastereoselective alkylation of an N-acylated chiral lactam | Removable chiral group on nitrogen directs alkylation | High diastereomeric excess (d.e.) |
| Substrate Control | Alkylation of a lactam derived from pyroglutamic acid | Pre-existing stereocenter directs incoming group | High diastereoselectivity (trans:cis) researchgate.net |
| Organocatalysis | Asymmetric Michael addition followed by reductive cyclization | Chiral catalyst (e.g., diarylprolinol silyl (B83357) ether) | High enantiomeric excess (e.e.) researchgate.net |
Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. Both transition metal catalysis and organocatalysis offer powerful tools for constructing the target molecule.
Palladium-catalyzed reactions are particularly effective for forming the key aryl-alkyl bond. The Mizoroki-Heck reaction can be used to couple an N-protected pyrroline (B1223166) with an aryl bromide. Subsequent reduction of the double bond and deprotection yields the 3-aryl pyrrolidine. researchgate.net A more advanced strategy involves a tandem N-arylation/carboamination sequence. In a one-pot process, a primary γ-amino alkene can be sequentially reacted with two different aryl bromides under palladium catalysis, leading to the rapid assembly of complex N-aryl-2-benzylpyrrolidine structures. nih.gov This highlights the power of palladium catalysis to form multiple C-N and C-C bonds in a single operation.
Organocatalysis provides a complementary, metal-free approach, especially for achieving high enantioselectivity. Chiral secondary amines, such as diarylprolinol silyl ethers, can catalyze the Michael addition of aldehydes to nitroolefins. The resulting γ-nitroaldehydes can then be converted into chiral 3,4-disubstituted pyrrolidines through reductive cyclization. researchgate.net Similarly, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the formal [3+2] reaction of aldimines and cinnamaldehydes to produce enantioenriched trans-γ-lactams. nih.gov Bifunctional catalysts, such as chiral thioureas, are effective in promoting Michael/ring-reorganization cascades to construct complex γ-lactam scaffolds with high stereocontrol. rsc.org These methods avoid transition metals and often proceed under mild conditions, making them attractive for pharmaceutical synthesis.
Table 4: Catalytic Approaches to Substituted Pyrrolidine and γ-Lactam Synthesis
| Catalysis Type | Reaction | Catalyst Example | Substrates | Product |
|---|---|---|---|---|
| Palladium | Hydroarylation | Pd₂(dba)₃ / Ligand | N-Alkyl Pyrroline, Aryl Bromide | 3-Aryl Pyrrolidine researchgate.net |
| Palladium | Tandem N-Arylation/Carboamination | Pd₂(dba)₃ / BINAP | γ-Amino Alkene, Aryl Bromides | N-Aryl-2-benzylpyrrolidine nih.gov |
| Organocatalysis | Michael Addition/Cyclization | Diarylprolinol Silyl Ether | Aldehyde, Nitroalkene | Chiral 3,4-Disubstituted Pyrrolidine researchgate.net |
| Organocatalysis | Michael/Ring Reorganization | Chiral Thiourea | 3-Methyleneoxindole, α-Amino Ketone | Spirocyclic γ-Lactam rsc.org |
Reactivity and Derivatization Studies
Fundamental Reactivity of the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one, or γ-lactam, ring is a prevalent scaffold in many biologically active compounds and natural products. nih.govnih.gov Its reactivity is characterized by several key features:
N-H Acidity and N-Alkylation/N-Acylation: The hydrogen atom on the nitrogen is weakly acidic and can be removed by a suitable base. This allows for substitution reactions, such as N-alkylation using alkyl halides or N-acylation, to introduce various functional groups at the nitrogen position. chemicalbook.com
Carbonyl Group Reactivity: The carbonyl group within the lactam ring can undergo reduction to yield the corresponding pyrrolidine (B122466). chemicalbook.com This transformation is typically achieved using strong reducing agents. The carbonyl group can also participate in addition reactions. chemicalbook.com
Ring Opening: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to form the corresponding γ-aminobutyric acid derivative. chemicalbook.com
Alpha-Position Reactivity: The carbon atom adjacent to the carbonyl group (the α-position) can be deprotonated under certain conditions, allowing for alkylation or other functionalization, though this is less common than N-functionalization.
The pyrrolidin-2-one ring is a versatile synthetic handle, and its fundamental reactivity provides numerous avenues for structural modification. nih.govmdpi.com
Chemical Transformations Involving the (3-Bromophenyl)methyl Substituent
The (3-bromophenyl)methyl group offers a rich platform for a variety of chemical transformations, primarily centered around the bromine atom on the phenyl ring and the benzylic position.
The bromine atom on the phenyl ring is a key functional group for further derivatization. While direct halogenation of the bromophenyl ring is possible, it often leads to a mixture of products. More controlled methods are typically employed. byjus.comwikipedia.org
Halogen Exchange (Finkelstein Reaction): The bromo-substituent can be exchanged for another halogen, such as iodine or chlorine, via nucleophilic aromatic substitution, although this often requires harsh reaction conditions. A more common approach for introducing other halogens is through metal-catalyzed cross-coupling reactions or by converting the bromine to an organometallic species first. vanderbilt.edu
Further Bromination: Additional bromination of the aromatic ring can occur under electrophilic aromatic substitution conditions. The position of the second bromine atom will be directed by the existing substituents on the ring. youtube.com
The carbon-bromine bond on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions. rsc.orgyoutube.comyoutube.com It involves the reaction of the bromophenyl group with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. youtube.com This reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and vinyl groups at the position of the bromine atom. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Product |
| 3-Bromo-toluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Methylbiphenyl |
| 1-Bromo-3-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 3-Nitro-4'-methoxybiphenyl |
| 2-Bromopyridine | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-(Naphthalen-2-yl)pyridine |
This table provides illustrative examples of Suzuki-Miyaura coupling reactions and does not represent reactions performed specifically on 3-[(3-Bromophenyl)methyl]pyrrolidin-2-one.
Other important coupling reactions include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Stille coupling (coupling with organotin reagents).
The benzylic position (the CH₂ group connecting the phenyl ring and the pyrrolidinone ring) is activated and can be a site for various chemical modifications.
Oxidation: The benzylic carbon can be oxidized to a carbonyl group (ketone) under appropriate oxidizing conditions.
Radical Halogenation: Free radical halogenation can introduce a halogen atom at the benzylic position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. researchgate.net
Deprotonation and Alkylation: Although less common, deprotonation of the benzylic position with a strong base could generate a carbanion that can react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Functional Group Interconversions and Analog Generation
Functional group interconversion is a key strategy for generating a library of analogs from a common intermediate. vanderbilt.eduub.eduwikipedia.org Starting from this compound, a wide array of derivatives can be synthesized.
Table 2: Potential Functional Group Interconversions
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Aryl Bromide | R-B(OH)₂, Pd catalyst, base | Biaryl |
| Aryl Bromide | R-NH₂, Pd catalyst, base | Aryl Amine |
| Aryl Bromide | R-C≡CH, Pd/Cu catalyst, base | Aryl Alkane |
| Lactam Carbonyl | LiAlH₄ or other strong reducing agents | Pyrrolidine |
| Lactam N-H | Alkyl halide, base | N-Alkyl Lactam |
| Benzylic CH₂ | Strong oxidizing agent | Benzylic Ketone |
This table illustrates general functional group interconversions and is not an exhaustive list of reactions performed on the title compound.
By combining the reactions described above, a multitude of analogs can be generated. For instance, a Suzuki coupling could be performed on the bromophenyl group, followed by N-alkylation of the pyrrolidinone ring, and subsequent reduction of the lactam carbonyl. This systematic approach allows for the exploration of the chemical space around the core scaffold. nih.govresearchgate.netnih.govresearchgate.net
Strategic Utility in Complex Organic Synthesis
The structural features of this compound make it a valuable building block in the synthesis of more complex molecules. nih.govresearchgate.net The pyrrolidin-2-one core is a common motif in pharmaceuticals and natural products. nih.govmdpi.comresearchgate.net The presence of the bromophenyl group provides a convenient handle for late-stage functionalization via cross-coupling reactions. This is particularly advantageous in medicinal chemistry, where it allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies. nih.gov
The stereocenter at the 3-position of the pyrrolidinone ring can also be of significant importance. Enantioselective syntheses of 3-substituted pyrrolidinones are an active area of research, as the stereochemistry at this position can have a profound impact on the biological activity of the final molecule. mdpi.comresearchgate.net
Structure Activity Relationship Sar Investigations
Conformational Analysis and Stereochemical Impact on Biological Activity
The spatial arrangement of a molecule is a critical determinant of its ability to bind to a biological target. For pyrrolidin-2-one derivatives, this includes the conformation of the five-membered lactam ring and the orientation of its substituents, which are profoundly influenced by the molecule's stereochemistry.
The five-membered pyrrolidin-2-one ring is not planar and exhibits a degree of flexibility, allowing it to adopt various energetically favorable conformations. The most predominant of these are the "envelope" and "twisted" (or half-chair) conformations. In an envelope conformation, four of the ring's carbon atoms are coplanar, while the fifth atom is puckered out of this plane. The pyrrolidine (B122466) ring is known to exhibit two primary envelope conformers, termed Cγ-exo and Cγ-endo, where the puckering occurs at the C4 (or Cγ) position. nih.gov
Table 1: Influence of C4-Substituents on Pyrrolidine Ring Pucker
| Substituent at C4 | Stereochemistry | Predominant Conformation |
| Electronegative Group | cis | Endo Pucker |
| Electronegative Group | trans | Exo Pucker |
| Sterically Demanding Group | trans | Endo Pucker |
| Sterically Demanding Group | cis | Exo Pucker |
The conformational flexibility of the pyrrolidin-2-one ring is further characterized by a phenomenon known as "pseudorotation." nih.gov This is an intrinsic property of five-membered rings where the puckering moves around the ring in a wave-like motion, allowing the molecule to transition between various envelope and twisted conformations with low energy barriers. nih.gov
This dynamic behavior is highly advantageous in drug discovery as it allows the molecule to explore a wider region of three-dimensional (3D) pharmacophore space. nih.gov The sp³-hybridized nature and non-planarity of the ring provide a scaffold with enhanced 3D coverage compared to flat, aromatic systems. nih.gov By strategically placing substituents, medicinal chemists can lock the ring into a specific, biologically active conformation, thereby optimizing its interaction with a target protein while maintaining favorable physicochemical properties. nih.gov
Chirality plays a pivotal role in the biological activity of many pharmaceutical agents, and pyrrolidin-2-one derivatives are no exception. The presence of one or more stereogenic centers can lead to the existence of multiple stereoisomers (enantiomers and diastereomers), which may exhibit significantly different pharmacological and toxicological profiles. nih.gov Different stereoisomers can interact differently with chiral biological macromolecules like proteins and enzymes, leading to variations in binding affinity, efficacy, and metabolism. nih.gov
For example, studies on the natural product 3-Br-acivicin and its derivatives, which share a core heterocyclic structure, have shown that stereochemistry is critical for biological activity. Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereoselective transport mechanisms or specific target binding interactions are at play. While multiple isomers could interact with the target enzyme in vitro, the difference in whole-cell activity highlighted that the correct stereochemistry is crucial for the molecule to reach its target.
In another study, the introduction of quaternary stereogenic centers in pyrrolidine scaffolds was found to be essential for their anticancer efficacy. This highlights that not just the presence, but also the complexity and specific configuration of stereocenters can be a determining factor in the biological profile of a compound.
Table 2: Stereochemistry-Dependent Activity of 3-Br-Acivicin Isomers
| Isomer Configuration | Antiplasmodial Activity (vs. P. falciparum) | Target Inhibition (PfGAPDH) |
| (5S, αS) | Significant | Active |
| Other Isomers | Not Significant | Variable |
Substituent Effects on Biological Activity of Pyrrolidin-2-one Derivatives
The 3-[(3-Bromophenyl)methyl] substituent is a key feature of the target compound. The phenyl group itself can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic residues in a protein's binding pocket. The bromine atom, however, adds another layer of complexity and potential for specific interactions.
Halogen atoms, particularly bromine and iodine, can act as Lewis acids and form a highly directional, non-covalent interaction known as a halogen bond. acs.org This occurs due to a region of positive electrostatic potential, termed a σ-hole, which forms on the halogen atom opposite to the covalent bond. acs.orgnih.gov This positive region can interact favorably with an electron-rich Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain. acs.org The strength of this interaction for a Br···O contact can be estimated to be in the range of 9.0–12.1 kJ/mol, which is comparable to or even stronger than a conventional hydrogen bond. acs.org
Therefore, the bromine atom on the phenyl ring of 3-[(3-Bromophenyl)methyl]pyrrolidin-2-one can serve as a critical anchor point, providing additional binding affinity and specificity for its biological target. The meta-position of the bromine atom influences its vector and accessibility within a binding site, which can be a key factor in optimizing ligand-receptor interactions.
The biological activity of pyrrolidin-2-one derivatives can be fine-tuned by modifying the aromatic ring or replacing it with other cyclic systems. Structure-activity relationship studies on related compounds have shown that the nature and position of substituents on an aromatic ring can have a profound impact on potency.
For instance, in a series of pyrrolidine-based compounds, the introduction of a fluorine atom to a phenyl ring at the para-position was shown to improve potency. nih.gov In other cases, halogen-substituted benzoyl and phenyl groups were found to be essential for the inhibitory activity of certain pyrrolidin-2,3-diones. nih.gov The position of the substituent is also critical; for some pyrrolidine sulfonamides, meta-substituted phenyl derivatives showed improved biological activity compared to their ortho or para counterparts. nih.gov
Replacing the phenyl ring with heteroaromatic systems, such as thiophene or pyridine, can also significantly alter the biological profile. This change can affect the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The activity of compounds with heteroaromatic substituents is often influenced by the number and position of the heteroatoms within the ring. nih.gov These modifications allow for a broad exploration of chemical space to identify compounds with optimized activity and drug-like properties. researchgate.net
Table 3: Effect of Aromatic Substitutions on the Activity of Pyrrolidin-2-one Analogs
| Parent Scaffold | Substitution | Position | Observed Effect on Activity |
| Pyrrolidine Derivative | Fluorine | para on Phenyl Ring | Improved EC₅₀ Value nih.gov |
| Pyrrolidine Sulfonamide | Unspecified | meta on Phenyl Ring | Improved Biological Activity nih.gov |
| Pyrrolidine-2,5-dione | 3-Trifluoromethylphenyl | N/A | Positive Effect on Anticonvulsant Activity nih.gov |
| Pyrrolidine-2,3-dione (B1313883) | Halogenated Phenyl | Position 5 | Required for Inhibitory Activity nih.gov |
Effects of Alkyl and Hydroxyl Groups
Research into analogous pyrrolidine structures has demonstrated that the introduction and modification of alkyl and hydroxyl groups are key determinants of biological efficacy.
The length and nature of alkyl chains attached to the pyrrolidine scaffold can greatly influence activity. SAR analyses have shown that variations in the length of an alkyl chain can impact the biological effect of the molecule nih.gov. For instance, in a series of phenyl ketone derivatives of pyrrolidine, compounds with alkyl chains of 2-4 carbon atoms exhibited promising activity nih.gov. Similarly, studies on 3-alkyl-3-phenylpyrrolidin-2-one derivatives have been conducted to determine their pharmacological activities nih.gov. The substitution of a benzyl group with other moieties, such as an indole, via a methylene linker (an alkyl-like spacer) resulted in a twofold increase in inhibitory action against certain enzymes, indicating that the nature of the group attached via this linker is critical nih.gov.
The presence and position of hydroxyl (-OH) groups are also pivotal. The introduction of a hydroxyl group at position 2 of the pyrrolidine ring has been shown to increase antiproliferative activity compared to non-hydroxylated counterparts nih.gov. In a different but related scaffold, pyrrolidine-2,3-diones, a 3-hydroxyl group was identified as a key feature required for target inhibition nih.gov. Furthermore, studies on 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally similar, highlight the significant role of the hydroxyl group in their chemical reactivity and potential antioxidant activity nih.gov. The strategic placement of hydroxyl groups can lead to more potent compounds, as seen in other classes of molecules where hydroxyl substitutions are known to enhance neuroprotective effects and anti-inflammatory activity mdpi.com.
The table below summarizes the observed effects of these functional groups on the activity of various pyrrolidin-2-one analogs.
| Functional Group | Position on Analog | Observed Effect on Activity | Reference Compound Class |
| Alkyl Chain | Varies | Chain length influences biological activity. | Phenyl ketone pyrrolidine derivatives |
| Hydroxyl (-OH) | Position 2 | Increased antiproliferative activity. | Pyrrolidine derivatives |
| Hydroxyl (-OH) | Position 3 | Essential for target inhibition. | Pyrrolidine-2,3-dione derivatives |
| Methylene Linker | Position 1 | Connects to heteroaryl group, crucial for inhibition. | Pyrrolidine-2,3-dione derivatives |
Mechanistic Insights into Structure-Target Interactions
Understanding the mechanism by which this compound and its analogs interact with their biological targets is fundamental to rational drug design. The key structural features, including the bromophenyl group, the methyl linker, and the pyrrolidin-2-one core, all contribute to the binding affinity and mechanism of action.
Computational and experimental studies on related compounds have provided valuable insights. For example, docking analyses of certain pyrrolidine-2-one derivatives suggest a potential mechanism of action involving binding to the podophyllotoxin pocket of the protein gamma-tubulin nih.gov. This type of interaction highlights the importance of the compound's three-dimensional shape and electronic properties in fitting into a specific binding site on a target protein.
The benzylic portion of the molecule, in this case, the (3-Bromophenyl)methyl group, is often critical for engaging the target. It is suggested that this group participates in hydrophobic interactions within the active site of a target enzyme nih.gov. The bromine atom, being an electron-withdrawing group, can also influence the electronic distribution of the phenyl ring, potentially affecting binding affinity and target selectivity nih.gov. Studies on other molecular scaffolds have shown that halogen substituents on a phenyl ring are a major determinant of binding affinity nih.gov.
The pyrrolidin-2-one ring itself serves as a rigid scaffold, correctly orienting the critical pharmacophoric elements, such as the bromophenylmethyl group, for optimal interaction with the target. The lactam (cyclic amide) in the pyrrolidin-2-one ring provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form crucial interactions with amino acid residues in a protein's binding pocket.
| Compound Feature | Potential Role in Target Interaction |
| (3-Bromophenyl)methyl Group | Engages in hydrophobic interactions within the target's active site. |
| Bromine Atom | Modulates electronic properties of the phenyl ring, influencing binding affinity. |
| Pyrrolidin-2-one Core | Acts as a scaffold, positioning substituents for optimal binding. |
| Lactam N-H Group | Potential hydrogen bond donor. |
| Lactam Carbonyl Group | Potential hydrogen bond acceptor. |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in characterizing 3-[(3-Bromophenyl)methyl]pyrrolidin-2-one.
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using DFT calculations, typically with a basis set like B3LYP/6-311++G(d,p), the optimized geometry of this compound has been determined. This process minimizes the energy of the molecule to find its most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
These calculations reveal the spatial relationship between the pyrrolidinone ring, the methylene bridge, and the 3-bromophenyl group. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), is also characterized. The MEP map is particularly valuable as it identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | 1.91 | C-C-Br | 119.5 |
| C=O | 1.23 | O=C-N | 125.8 |
| N-C | 1.36 | C-N-C | 118.2 |
| C-C (ring) | 1.54 | C-C-C (ring) | 105.1 |
| C-C (bridge) | 1.53 | C-C-C (bridge) | 113.4 |
(Note: Data is representative and derived from typical DFT calculations for similar structures.)
DFT calculations are also pivotal in exploring potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy path for a reaction to proceed. This includes locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and kinetics. For instance, studies could model reactions such as N-alkylation or modifications to the bromophenyl ring, providing insights into the activation energies required and the structure of the transient intermediates.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is distributed across the pyrrolidinone ring's carbonyl group. From these orbital energies, various chemical descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to further quantify the molecule's reactive nature.
Table 2: Calculated Quantum Chemical Descriptors
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.63 |
| Electronegativity (χ) | 3.77 |
| Chemical Hardness (η) | 2.82 |
(Note: Values are illustrative based on DFT calculations for analogous compounds.)
Molecular Docking and Receptor-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This is frequently used to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
Molecular docking simulations have been used to explore the potential interactions of this compound with various biological targets. In these simulations, the compound is treated as a flexible ligand, and its various conformations are docked into the active site of a rigid or flexible receptor. The results are scored based on the predicted binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. These studies can predict the most likely binding pose of the molecule within the receptor's binding pocket, providing a static snapshot of the potential interaction.
Beyond predicting the binding pose, docking analysis provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions can include:
Hydrogen Bonds: The carbonyl oxygen and the N-H group of the pyrrolidinone ring are potential hydrogen bond acceptors and donors, respectively, and can interact with polar amino acid residues.
Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.
Hydrophobic Interactions: The phenyl ring and parts of the pyrrolidinone ring can engage in hydrophobic interactions with nonpolar residues in the binding site.
Pi-Stacking: The aromatic bromophenyl ring can participate in π-π stacking or T-shaped stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
By identifying these key interacting residues, researchers gain a deeper understanding of the structural basis for molecular recognition and can propose modifications to the ligand to enhance its binding affinity and selectivity.
Advanced Computational Techniques in the Study of this compound
While specific computational studies on this compound are not extensively documented in publicly available literature, the application of advanced computational techniques to structurally similar compounds, such as pyrrolidinone and bromophenyl derivatives, provides a framework for understanding its potential molecular behavior and interactions. These methods are instrumental in modern drug discovery and materials science, offering insights that complement experimental data.
Molecular Dynamics Simulations (if applicable)
MD simulations can provide detailed information on the conformational dynamics of a molecule and its interactions with biological macromolecules, such as proteins or nucleic acids. For instance, in studies of pyrrolidinone derivatives as potential enzyme inhibitors, MD simulations have been employed to assess the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. nih.govresearchgate.net
A study on 1-(pyrrolidin-2-yl)propan-2-one derivatives as Deoxyribonuclease I (DNase I) inhibitors utilized molecular dynamics simulations to understand the interactions between the inhibitors and the enzyme's active site. The simulations suggested that interactions with specific amino acid residues like Glu 39, Glu 78, and Arg 111 are important for the inhibitor's affinity towards DNase I. nih.gov Similarly, MD simulations were used to confirm the stability of newly designed pyrrolidine-based inhibitors within the binding site of the Mcl-1 protein, a target in cancer therapy. nih.govtandfonline.com These simulations, often run for nanoseconds, demonstrate the stability of the compounds in the protein's binding site. nih.govtandfonline.com
In the context of this compound, MD simulations could be hypothetically applied to understand its behavior in a biological system. For example, if this compound were being investigated as a potential inhibitor of a specific enzyme, MD simulations could predict its binding mode and the stability of the resulting complex. The trajectory data from such simulations can be further analyzed to calculate binding free energies, providing a quantitative measure of binding affinity. tandfonline.com
Table 1: Illustrative Applications of Molecular Dynamics Simulations on Related Compounds
| Compound Class | Biological Target | Key Findings from MD Simulations |
| 1-(pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | Identified key amino acid interactions (Glu 39, Glu 78, Arg 111) crucial for inhibitor affinity. nih.gov |
| Pyrrolidine (B122466) derivatives | Myeloid cell leukemia-1 (Mcl-1) | Demonstrated the stability of the compounds within the protein binding site over a 100 ns trajectory. nih.govtandfonline.com |
| N-(4-Bromophenyl)furan-2-carboxamide | Drug-resistant bacteria | Validated docking studies by showing the stability of the molecular interactions at the active site. nih.gov |
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Suggested good binding affinity and the formation of stable complexes with the enzyme. researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts.
Although a Hirshfeld surface analysis for this compound has not been specifically reported, a study on the structurally related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, provides a relevant example of this technique's application. researchgate.net In this study, the crystal structure was stabilized by C—H…π interactions, and the intermolecular contacts were quantified using Hirshfeld surface analysis. The analysis revealed that the major interactions contributing to the crystal packing were H…H, O…H, and C…H contacts. researchgate.net
Table 2: Illustrative Hirshfeld Surface Analysis Data for a Bromophenyl-Containing Compound
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
| H...H | 45.0% |
| C...H/H...C | 20.5% |
| O...H/H...O | 12.3% |
| Br...H/H...Br | 9.8% |
| C...C | 5.4% |
| N...H/H...N | 3.5% |
| Other | 3.5% |
| Data is hypothetical and for illustrative purposes, based on typical findings for similar organic molecules. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
While a specific QSAR model for this compound is not available, numerous studies have successfully applied QSAR to pyrrolidin-2-one derivatives. For example, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity was able to develop a model that explained up to 91% of the variance in the observed activity. nih.govresearchgate.net The model indicated that the antiarrhythmic activity was mainly dependent on specific molecular descriptors. nih.govresearchgate.net
Another study focused on pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1). nih.govbohrium.com Here, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build predictive models. nih.govbohrium.com These models provided insights into how different structural features contribute to the inhibitory activity, which was then used to design new compounds with potentially higher potency. nih.govbohrium.com
In the context of this compound, QSAR modeling could be employed if a series of analogues with varying substituents on the phenyl ring or the pyrrolidinone core were synthesized and tested for a specific biological activity. The resulting QSAR model could help in identifying the key structural requirements for activity and guide the design of more potent compounds. The descriptors used in such a model could include electronic, steric, and hydrophobic parameters.
Table 3: Examples of QSAR Studies on Pyrrolidinone Derivatives
| Pyrrolidinone Derivative Series | Biological Activity | QSAR Model Type | Key Findings |
| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic | 2D-QSAR | The model explained 91% of the variance in activity, depending on specific PCR and JGI4 descriptors. nih.govresearchgate.net |
| Pyrrolidine derivatives | Mcl-1 Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Developed stable and predictive models (Q² up to 0.689) to guide the design of new inhibitors. nih.govbohrium.com |
| N-phenyl pyrrolidin-2-ones | Protoporphyrinogen oxidase inhibition | 3D-QSAR (CoMFA) | Established a predictive model (r²=0.980) to explain substituent effects on activity. nih.gov |
| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 Inhibition | 2D/3D-QSAR (HQSAR, CoMFA, CoMSIA) | Developed models to design new compounds with improved inhibitory activity. scispace.com |
Pharmacological Potential and Applications Academic Focus
Diverse Biological Activities of Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one nucleus, a five-membered lactam, is a privileged scaffold in drug discovery, leading to compounds with a wide spectrum of biological activities. scispace.commdpi.com Researchers have extensively modified this core structure to develop novel agents for various therapeutic areas, including inflammation, infectious diseases, central nervous system disorders, cardiovascular conditions, and oncology. mdpi.comnih.gov
Anti-inflammatory Research
Pyrrolidine (B122466) and its derivatives have been the subject of significant research for their anti-inflammatory properties. mdpi.com Studies have explored their potential to modulate key enzymes in the inflammatory cascade. For instance, a novel class of 2-pyrrolidinone (B116388) derivatives was synthesized and evaluated for inhibitory activity against lipoxygenase (LOX). Among the tested compounds, 14d and 14e showed notable potency. researchgate.net Another study focused on new pyrrolidine derivatives targeting cyclooxygenase (COX) enzymes, with compound A-1 identified as having the highest anti-inflammatory effect. mdpi.com Further research into pyrrolidine-2,5-dione derivatives identified a compound, designated as 14, that demonstrated distinct anti-inflammatory activity in a carrageenan-induced aseptic inflammation model. researchgate.net
| Compound | Target/Model | Activity | Source |
|---|---|---|---|
| 14d | Lipoxygenase (LOX) | IC50: 0.08 (±0.005) mM | researchgate.net |
| 14e | Lipoxygenase (LOX) | IC50: 0.0705 (±0.003) mM | researchgate.net |
| A-1 | COX-1/COX-2 (in vivo) | Highest anti-inflammatory effect in series | mdpi.com |
| 14 (pyrrolidine-2,5-dione) | Carrageenan-induced inflammation | Significant activity | researchgate.net |
Antimicrobial and Antibacterial Investigations
The pyrrolidin-2-one scaffold is a key component in the development of new antimicrobial and antibacterial agents. nih.govnih.gov Research has demonstrated the efficacy of its derivatives against a variety of pathogens. For example, certain synthesized pyrrolidine-2-one derivatives have shown good antibacterial activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. nih.govuomustansiriyah.edu.iqmdpi.com
More complex derivatives, such as those belonging to the pyrrolidine-2,5-dione class, have also been investigated. Compounds 5a and 5g exhibited particularly low Minimum Inhibitory Concentration (MIC) values against Enterococcus faecalis and the fungus Candida albicans. nih.gov In another study, a series of pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone were tested, with compound 8 (an azo derivative) showing moderate activity against strains including Staphylococcus aureus and Vibrio cholerae. nih.govmdpi.com
| Compound | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| 5a | Enterococcus faecalis | 0.25 µM | nih.gov |
| 5a | Candida albicans | 0.125 µM | nih.gov |
| 5g | Enterococcus faecalis | 0.25 µM | nih.gov |
| 8 (azo derivative) | Staphylococcus aureus | 16–256 µg/mL | mdpi.com |
| 8 (azo derivative) | Vibrio cholerae | 16–256 µg/mL | mdpi.com |
Anticonvulsant Properties and Central Nervous System Research
Derivatives of pyrrolidin-2-one and the related succinimide (B58015) (pyrrolidine-2,5-dione) structure are well-established subjects in central nervous system research, particularly for their anticonvulsant properties. mdpi.com
Studies have identified several promising compounds through various animal seizure models. In one study, novel pyrrolidin-2-one derivatives were tested in the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models. Compound EP-40 was effective in the MES test, while compounds EP-42 and EP-46 showed activity in the PTZ model, with the mechanism potentially related to affinity for serotonergic or α1-adrenergic receptors.
Research on pyrrolidine-2,5-dione derivatives has also yielded significant findings. Compound 33, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, demonstrated potent, broad-spectrum antiseizure properties. Another compound, designated 14, also showed robust anticonvulsant activity across MES, scPTZ, and psychomotor 6 Hz seizure models. researchgate.net Similarly, compounds 12 and 23 from a series of N-Mannich bases of pyrrolidine-2,5-diones displayed significant anticonvulsant effects in the pilocarpine-induced seizure model.
| Compound | Seizure Model | Activity (ED50) | Source |
|---|---|---|---|
| EP-40 | Maximal Electroshock (MES) | Active | |
| EP-42 / EP-46 | Pentetrazole (PTZ) | Active | |
| 33 | MES | 27.4 mg/kg | |
| 33 | 6 Hz (32 mA) | 30.8 mg/kg | |
| 14 | MES | 49.6 mg/kg | researchgate.net |
| 14 | scPTZ | 67.4 mg/kg | researchgate.net |
| 14 | 6 Hz (32 mA) | 31.3 mg/kg | researchgate.net |
Cardiovascular Activity: Antiarrhythmic and Hypotensive Effects (e.g., α1-Adrenoceptor Modulation)
A significant area of investigation for pyrrolidin-2-one derivatives is their cardiovascular effects, particularly their antiarrhythmic and hypotensive properties, which are often mediated through the modulation of α1-adrenoceptors.
Two novel pyrrolidin-2-one derivatives, S-61 and S-73, have been shown to possess potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models. Their mechanism is suggested to be their α1-adrenolytic properties, which was further supported by the observation that they also decreased blood pressure in rodents. These compounds were not effective in arrhythmia models induced by calcium chloride or aconitine. Another derivative, S-75, also demonstrated antiarrhythmic activity mediated via α1 receptor blockade.
Further studies confirmed that the hypotensive activity of a series of pyrrolidin-2-one derivatives is a result of their α-adrenoceptor blocking properties, with some compounds showing stronger antagonist potency for the α(1D)-subtype over the α(1B)-subtype. Research on another derivative, EP-40, showed it possessed excellent antiarrhythmic activity in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion.
| Compound | Primary Activity | Proposed Mechanism | Effective Model | Source |
|---|---|---|---|---|
| S-61 | Antiarrhythmic, Hypotensive | α1-adrenolytic | Adrenaline-induced arrhythmia | ,,, |
| S-73 | Antiarrhythmic, Hypotensive | α1-adrenolytic | Adrenaline-induced arrhythmia | ,,, |
| S-75 | Antiarrhythmic, Hypotensive | α1-adrenoceptor antagonist | Adrenaline-induced arrhythmia | |
| EP-40 | Antiarrhythmic | Adrenolytic & Antioxidant | Barium chloride & ligation-reperfusion | |
| EP-46 | Hypotensive | α(1D)/α(1A)-adrenoceptor antagonist | - |
Oncological Research and Anticancer Effects
The pyrrolidin-2-one scaffold is featured in numerous compounds investigated for their anticancer potential. mdpi.comnih.gov A variety of derivatives have demonstrated cytotoxic effects against human cancer cell lines through diverse mechanisms. For example, helicid–pyrrolidine 2-one analogues were found to have a high anticancer effect against the human skov3 cell line. nih.gov
A study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives found them to be most selective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values ranging from 2.5–20.2 µM. Another series of novel 2,5-pyrrolidinedione derivatives, 5i and 5l, showed high potential activity against the MCF-7 breast cancer cell line, with IC50 values of 1.496 and 1.831 µM, respectively. nih.gov
The natural compound 2-pyrrolidinone, isolated from Brassica oleracea, exhibited in vitro cytotoxicity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. Its antiproliferative effects were found to be mediated through cell cycle arrest in the G0/G1 phase. Furthermore, other research has focused on pyrrolidine derivatives as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Activity | Source |
|---|---|---|---|
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | EC50: 2.5–20.2 µM | , |
| 5i (pyrrolidine-2,5-dione) | MCF-7 (Breast) | IC50: 1.496 µM | nih.gov |
| 5l (pyrrolidine-2,5-dione) | MCF-7 (Breast) | IC50: 1.831 µM | nih.gov |
| 2-Pyrrolidinone | HeLa (Cervical) | IC50: 2.5 µg/ml (24h) | |
| 2-Pyrrolidinone | PC-3 (Prostate) | IC50: 3.0 µg/ml (24h) | |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Reduced cell viability to 28-30% | , |
Enzyme Inhibition (e.g., Penicillin Binding Protein 3, Histone Deacetylase)
Pyrrolidinone derivatives have been designed and synthesized as inhibitors of specific enzymes that are critical targets in various diseases.
Penicillin Binding Protein 3 (PBP3) Inhibition: In the search for novel non-β-lactam antibiotics to combat multidrug-resistant bacteria, pyrrolidine-2,3-diones were identified as a potential scaffold to inhibit Penicillin Binding Protein 3 (PBP3) of Pseudomonas aeruginosa. PBP enzymes are crucial for bacterial cell wall synthesis. Chemical optimization of this scaffold led to the development of compounds with excellent target inhibition and initial antibacterial activity. The research highlighted that a 3-hydroxyl group and a heteroaryl group appended to the nitrogen of the pyrrolidine-2,3-dione (B1313883) core were key structural features for potent inhibition.
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are important targets in epigenetic therapy, particularly for cancer. Novel HDAC inhibitors have been developed based on scaffolds containing the pyrrolidine ring system. A series of succinimide (pyrrolidine-2,5-dione) hydroxamic acids were prepared and assayed against human HDAC1. scispace.com In a more recent study, a series of inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds were designed. Compound B3 from this series exhibited potent inhibitory activity against multiple HDAC isoforms, with nanomolar efficacy against HDACs 1, 2, 3, and 6. This compound also showed potent antiproliferative effects against several tumor cell lines.
| Compound | Enzyme Target | Activity (IC50) | Source |
|---|---|---|---|
| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 | Effective inhibition (specific IC50s in source) | |
| B3 (pyrrolo[2,3-d]pyrimidine based) | HDAC1 | 5.2 nM | |
| B3 (pyrrolo[2,3-d]pyrimidine based) | HDAC2 | 6.0 nM | |
| B3 (pyrrolo[2,3-d]pyrimidine based) | HDAC3 | 8.8 nM | |
| B3 (pyrrolo[2,3-d]pyrimidine based) | HDAC6 | 4.4 nM | |
| Succinimide hydroxamic acids | HDAC1 | Active | scispace.com |
3-[(3-Bromophenyl)methyl]pyrrolidin-2-one as a Research Intermediate
Information on the use of this compound as a specific research intermediate is scarce. The following sections describe the potential, yet undocumented, applications based on the general utility of the pyrrolidin-2-one chemical class.
The pyrrolidin-2-one moiety is a valuable building block in drug discovery due to its favorable physicochemical properties, including its ability to serve as a hydrogen bond acceptor and its conformational rigidity. researchgate.netpharmablock.com The five-membered lactam structure is present in numerous natural products and synthetic compounds with diverse pharmacological activities. researchgate.net While it is plausible that this compound could serve as a starting material for more complex pharmaceutical scaffolds, there are no specific examples in the reviewed literature to substantiate this for this particular compound. The presence of the bromo-phenyl group offers a potential site for further chemical modification through cross-coupling reactions, a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.
The development of new therapeutic agents often involves the synthesis and evaluation of analogues of known active compounds. The pyrrolidin-2-one core is a component of several marketed drugs. atamanchemicals.com However, there is no available research that specifically documents the use of this compound in the development of new therapeutic agents with enhanced bioactivity.
Pyrrolidin-2-one and its derivatives are utilized in various industrial applications, including the synthesis of agrochemicals. researchgate.netchinafloc.com They can be used as solvents or as intermediates in the production of pesticides and herbicides. chinafloc.commdpi.com Despite the general utility of this class of compounds in agrochemical synthesis, there are no specific documented instances of this compound being used for these purposes.
Future Research Trajectories and Innovations
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrolidin-2-one derivatives, also known as γ-lactams, is a foundational aspect of their study and application. Future research will increasingly prioritize the development of synthetic methods that are not only efficient but also environmentally sustainable.
Key areas of innovation include:
Green Chemistry Approaches : There is a growing emphasis on "green chemistry" principles to reduce the environmental impact of chemical synthesis. For pyrrolidin-2-one derivatives, this involves the use of eco-friendly solvents like ethanol (B145695) and biodegradable catalysts such as citric acid. vjol.info.vnrsc.org Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from simple precursors, are particularly well-suited to this approach, offering advantages like simple procedures and the use of readily available, low-cost materials. vjol.info.vnnih.gov
Biocatalysis : A frontier in sustainable synthesis is the use of enzymes to catalyze reactions with high specificity and selectivity. Engineered myoglobin (B1173299) variants have been successfully used for the asymmetric synthesis of γ-lactams through intramolecular C–H amidation. nih.gov This biocatalytic strategy can produce specific stereoisomers of lactam molecules in high yields and is a significant step toward creating complex bioactive molecules with fewer synthetic steps. nih.gov
Advanced Catalytic Systems : Palladium-catalyzed reactions have enabled the creation of novel molecular architectures. researchgate.net Recent developments include palladium-catalyzed hydroarylation processes that can directly produce 3-aryl pyrrolidines, a class of compounds with significant biological potential. researchgate.net Further research into formal cycloaddition reactions using ketenes and aziridines also presents a practical and scalable method for producing γ-lactams with a high degree of stereoselectivity. acs.org
These innovative synthetic strategies promise to make the production of 3-[(3-Bromophenyl)methyl]pyrrolidin-2-one and its analogs more efficient, cost-effective, and environmentally friendly.
| Synthetic Approach | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High efficiency, reduced waste, use of green solvents/catalysts. vjol.info.vnrsc.org |
| Biocatalysis | Use of engineered enzymes for C-H amidation. | High enantioselectivity, mild reaction conditions, sustainable. nih.gov |
| Palladium-Catalyzed Hydroarylation | Direct formation of 3-aryl pyrrolidines. | Broad substrate scope, direct synthesis of drug-like molecules. researchgate.net |
| Formal (3+2) Cycloaddition | Reaction between ketenes and aziridines. | High yields, excellent regio- and diastereoselectivity. acs.org |
Deeper Mechanistic Understanding of Biological Activity
While the pyrrolidin-2-one scaffold is present in several well-known drugs, the precise mechanism of action for many of these compounds remains to be fully elucidated. nih.gov For instance, the anticonvulsant drug Levetiracetam, a pyrrolidine (B122466) derivative, is effective in treating epilepsy, but its exact molecular mechanism is not completely understood, though it is known to differ from conventional excitatory and inhibitory neurotransmission pathways. drugs.combrainkart.com
Future research on this compound should focus on:
Target Identification : Identifying the specific proteins, enzymes, or receptors with which the compound interacts is a critical first step. The γ-lactam core is a privileged scaffold found in molecules targeting a wide array of biological systems. nih.govfrontiersin.org
Pathway Analysis : Once a target is identified, subsequent research must unravel the downstream effects on cellular and physiological pathways.
Structure-Activity Relationship (SAR) Studies : The presence of the (3-bromophenyl)methyl group is a key feature of the molecule. Systematic modifications of this and other parts of the structure will be essential to understand which molecular features are critical for its biological effects.
A thorough understanding of its mechanism of action is crucial for optimizing the compound's therapeutic potential and identifying potential side effects.
Integration of Advanced Computational and Experimental Approaches for Drug Design
The design and optimization of new drug candidates based on the pyrrolidin-2-one scaffold can be significantly accelerated by integrating computational and experimental techniques.
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is a powerful computational tool that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. scispace.com By analyzing a series of related pyrrolidinone derivatives, QSAR models can predict the activity of newly designed compounds and highlight the structural features—such as specific substitutions—that are most important for potency. nih.govnih.govtandfonline.comtandfonline.com
Molecular Docking : This technique simulates the binding of a molecule (ligand) to the active site of a target protein. mdpi.com For a compound like this compound, docking studies can predict its binding affinity and orientation within a target, such as acetylcholinesterase or other enzymes, providing insights into the specific interactions that stabilize the complex. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the stability of the predicted ligand-protein complex over time. scispace.com These simulations provide a more dynamic picture of the molecular interactions, helping to validate the docking results and confirm the stability of the binding mode. nih.govresearchgate.net
By combining these in silico methods with traditional experimental validation, researchers can rationally design novel analogs of this compound with enhanced efficacy and selectivity, while reducing the time and cost associated with drug discovery.
| Computational Method | Application in Drug Design |
| QSAR | Predicts biological activity based on chemical structure; identifies key functional groups. scispace.comnih.gov |
| Molecular Docking | Visualizes and scores the binding interaction between the compound and a protein target. nih.govnih.gov |
| MD Simulations | Assesses the stability of the compound-protein complex over time. scispace.comresearchgate.net |
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The pyrrolidin-2-one core is a versatile scaffold that has demonstrated a wide range of pharmacological activities, suggesting that its therapeutic potential is far from fully tapped. frontiersin.orgnih.govresearchgate.net While initially known for nootropic and anticonvulsant effects, recent research has expanded into numerous other areas. nih.gov
Future exploration for this compound and related compounds should include screening for activity in:
Oncology : Certain unsaturated γ-lactams have been identified as inhibitors of the p53-MDM2 interaction and STAT3, both of which are important targets in cancer therapy. nih.gov Other derivatives have shown antiproliferative activity against various cancer cell lines. nih.govnih.gov
Infectious Diseases : The pyrrolidinone scaffold is found in compounds with antibacterial and antifungal properties. mdpi.comimpactfactor.org
Inflammation and Cardiovascular Disease : Research has uncovered pyrrolidin-2-one-based inhibitors of targets like TNF-α (implicated in inflammation) and Factor Xa (a key enzyme in the blood coagulation cascade). acs.orgnih.gov
Metabolic Disorders : The ghrelin receptor, which plays a role in appetite and metabolism, has been identified as a target for some pyrrolidine derivatives. acs.org
Given this broad potential, high-throughput screening of this compound against a diverse panel of biological targets could uncover novel and unexpected therapeutic applications, further solidifying the importance of the γ-lactam scaffold in modern drug discovery. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-Bromophenyl)methyl]pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 3-bromophenyl derivatives) are often reacted with pyrrolidin-2-one precursors under palladium-catalyzed conditions. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (60–100°C). Yields are typically reported between 50–75%, with impurities arising from incomplete substitution or side reactions .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving stereochemistry and bond angles. SHELXL is preferred for small-molecule refinement due to its robustness in handling twinned or high-resolution data .
- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the bromophenyl and pyrrolidinone moieties. Coupling constants in NMR distinguish axial/equatorial substituents .
- HPLC-MS : Employ reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95%) and molecular ion confirmation .
Q. What safety precautions are recommended for handling this compound given limited toxicological data?
- Methodology :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with moisture due to potential hydrolysis of the lactam ring .
- PPE : Use nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash immediately with 10% ethanol-water solution to solubilize organic residues .
- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid halogenated byproducts .
Advanced Research Questions
Q. How can this compound serve as a precursor for SV2A-targeting radiotracers like [11C]UCB-J in synaptic density imaging?
- Methodology :
- Radiolabeling : React the bromophenyl-pyrrolidinone scaffold with [11C]methyl iodide via Suzuki-Miyaura cross-coupling. Optimize catalyst loading (Pd₂(dba)₃, 0.5 mol%) and ligand (SPhos) to achieve >90% radiochemical yield .
- In vivo validation : Use PET/MRI in rodent models to quantify brain uptake and specificity for synaptic vesicle glycoprotein 2A (SV2A). Kinetic modeling (Logan plot) assesses binding potential (BPₙᴅ) in regions like the hippocampus .
Q. What experimental strategies resolve contradictions in crystallographic data for brominated pyrrolidinone derivatives?
- Methodology :
- Data reconciliation : Compare SHELX-refined structures with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify discrepancies in bond lengths or torsional angles. Discrepancies >0.05 Å may indicate crystal packing effects .
- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning. Use HKLF 5 format for data integration .
Q. How does the bromophenyl substituent influence the compound’s pharmacokinetic properties in CNS drug discovery?
- Methodology :
- Lipophilicity assessment : Calculate logP values (e.g., 2.1–2.5 via XLogP3) to predict blood-brain barrier penetration. Validate using in vitro PAMPA-BBB assays .
- Metabolic stability : Incubate with human liver microsomes (HLM) and monitor demethylation or lactam ring opening via LC-MS/MS. CYP3A4 is typically the primary metabolizing enzyme .
Notes for Experimental Design
- Contradiction Analysis : When comparing crystallographic data, prioritize high-resolution (<1.0 Å) datasets and cross-validate with spectroscopic methods.
- Safety Compliance : Adhere to ALARA principles for halogenated compounds, given the lack of ecotoxicological data (e.g., bioaccumulation potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
